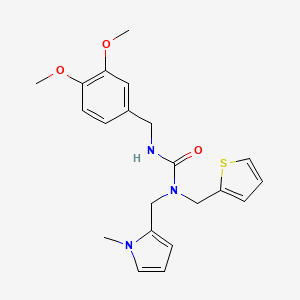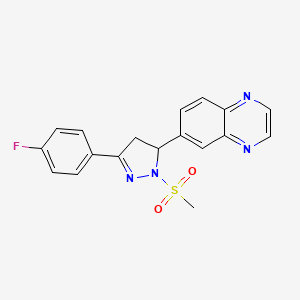
6-(3-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(3-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a methylsulfonyl group, a dihydropyrazolyl group, and a quinoxaline group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it likely involves several steps, each introducing a different functional group. For instance, the fluorophenyl group could be introduced via electrophilic aromatic substitution, and the methylsulfonyl group could be added via a sulfonylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl and methylsulfonyl groups are likely to be electron-withdrawing, which could influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the fluorophenyl group could increase its lipophilicity, while the methylsulfonyl group could enhance its water solubility .科学的研究の応用
Synthesis and Biological Evaluation
Several studies have focused on the synthesis of 2,3-diaryl pyrazines and quinoxalines, including derivatives similar to the compound , highlighting their significance in selective cyclooxygenase-2 (COX-2) inhibitory activity. These compounds have been shown to exhibit excellent in vivo activity in animal models of inflammation, underscoring their potential as a new class of COX-2 inhibitors (Singh et al., 2004).
Chemical Synthesis Techniques
The 1,3-dipolar cycloaddition reaction has been utilized for synthesizing pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]‐quinoxaline hydrochloride, indicating a methodological approach to constructing complex quinoxaline derivatives (Kim et al., 1990).
Pharmaceutical Applications
Research into quinoxaline derivatives, including structural and activity analysis, has shown their utility in various pharmaceutical applications. For instance, the synthesis and evaluation of novel isoxazolequinoxaline derivatives as anti-cancer drugs through comprehensive studies including DFT calculations, molecular dynamics, and docking studies highlight the compound's potential in medicinal chemistry (Abad et al., 2021).
Novel Synthesis Approaches
Advancements in the synthesis of 2-substituted 3-(tri(di)fluoromethyl)-quinoxalines from precursors such as 3-(trifluoromethyl)quinoxalin-2(1H)-one demonstrate the versatility and potential for creating diverse derivatives for further study and application (Didenko et al., 2015).
Imaging and Diagnostic Applications
The development of tri-cyclic pyrano[3,2-f]quinoline and phenanthroline derivatives for use as fluorophores in mammalian cell imaging underscores the potential of quinoxaline derivatives in diagnostic and imaging technologies (Majumdar et al., 2014).
特性
IUPAC Name |
6-[5-(4-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S/c1-26(24,25)23-18(11-16(22-23)12-2-5-14(19)6-3-12)13-4-7-15-17(10-13)21-9-8-20-15/h2-10,18H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXLRQMQBCHRSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)F)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2919131.png)
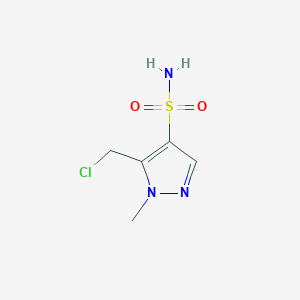
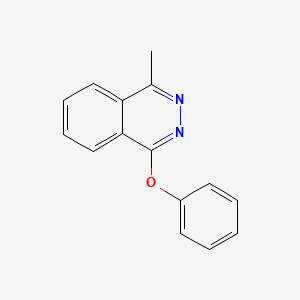
![7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2919136.png)
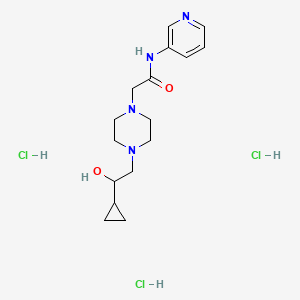

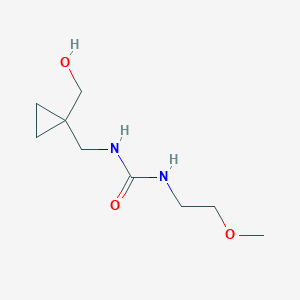


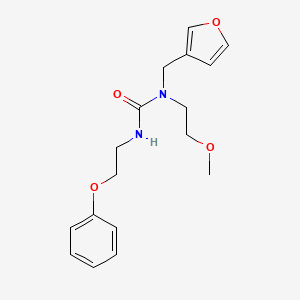
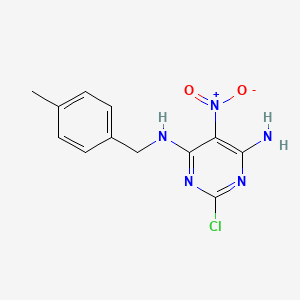
![1-(4-{2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}phenyl)pyrrolidin-2-one](/img/structure/B2919147.png)
![5-((4-Benzylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2919149.png)
